2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid
Overview
Description
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (DMPOA) is a synthetic, non-toxic, water-soluble organic acid. It is a derivative of piperidine, a heterocyclic aromatic compound with a six-membered ring containing four nitrogen atoms. DMPOA is a versatile compound with potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. It has been studied for its potential as a therapeutic agent, as a stabilizing agent, and as a building block for other molecules.
Scientific Research Applications
Synthesis of Bi- and Tridentate Ligands
The synthesis of 4-carboxy-1,8-naphthyridines, which are important ligands for metal complexes, involves the Pfitzinger-type condensation of [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with 2-acetylazaaromatic species. This process results in bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is beneficial for promoting lower energy electronic absorption in metal complexes and provides a useful tether for anchoring the ligand to a semiconductor surface (Zong, Zhou, & Thummel, 2008).
Structural Characterization and Medical Application
2-Amino-2-oxoacetic acid, a closely related compound, has significant anticancer activity against nasopharyngeal carcinoma cells and potential for treating type 2 diabetes. Structural characterization of such compounds is crucial for understanding their mechanisms of action due to their considerable biological effects (Delgado et al., 2019).
Proton Magnetic Resonance Studies
Proton magnetic resonance (PMR) spectroscopy has been used to study cis- and trans-2,6-Dimethylpiperidine, providing insights into the configurations of these compounds. Such studies are essential for understanding the molecular structure and behavior of cyclic compounds (Booth, Little, & Feeney, 1968).
Identification of Binding Proteins
The chemical affinity matrix for anti-resorptive compounds, including variants of 2,6-dimethylpiperidin-1-yl, has been used to identify binding proteins like prohibitin, which is significant for understanding molecular interactions and potential therapeutic applications (Chang et al., 2011).
Magnetic Properties in Crystal Structures
The study of crystal structures based on 2-oxoacetic acid derivatives reveals their magnetic properties and interactions. Such research is valuable for the development of materials with specific magnetic susceptibilities and behaviors (Shen, Zhang, & Yong, 2015).
properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-4-3-5-7(2)10(6)8(11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYPMGDBBLOLHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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